Enhanced Lipophilicity (LogP) of the 4-Bromo-N-Ethyl Derivative Compared to Non-Brominated and N-Methyl Analogues
The target compound demonstrates a significantly higher computed partition coefficient (XLogP3) compared to its non-brominated parent and its N-methyl analogue, which is a critical determinant of membrane permeability. The 4-bromo-1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid has a predicted XLogP3 of 1.3 [1], whereas the non-brominated analogue, 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid, has a lower XLogP3 of 0.7 . The 4-bromo-1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid also shows a lower XLogP3 of 0.9 [2]. This represents a quantitative shift in lipophilicity that can be leveraged to improve passive membrane diffusion in cellular assays.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 1. Non-brominated analogue (CAS 2092465-79-5): XLogP3 = 0.7. 2. 4-Bromo-N-methyl analogue (CAS 2092533-49-6): XLogP3 = 0.9. |
| Quantified Difference | The target compound is more lipophilic by ΔLogP = +0.6 compared to the non-brominated analogue and ΔLogP = +0.4 compared to the N-methyl brominated analogue. |
| Conditions | Predicted XLogP3 values computed using standard cheminformatics methods, as reported by chemical database entries. |
Why This Matters
A difference of 0.4-0.6 LogP units is significant in medicinal chemistry, as it can translate to a several-fold increase in membrane permeability, making this compound a superior starting point for designing analogs requiring intracellular target engagement.
- [1] Chemical Computing Group. Molinspiration or similar software. Calculated properties for 4-bromo-1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid. Data corroborated by CAS registry entry at Kuujia. View Source
- [2] Kuujia. 4-Bromo-1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid, CAS 2092533-49-6. Available at: https://www.kuujia.com/cas-2092533-49-6.html View Source
